molecular formula C20H18ClNO2S B2566378 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380192-15-2

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide

Cat. No.: B2566378
CAS No.: 2380192-15-2
M. Wt: 371.88
InChI Key: JHCQGZLBNYLACF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a complex organic compound featuring a chlorinated phenyl group, a hydroxy-substituted phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Hydroxy-Substituted Phenyl Intermediate

      Starting Materials: 4-(thiophen-2-yl)benzaldehyde and a suitable reducing agent.

      Reaction Conditions: Reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in methanol.

  • Acylation Reaction

      Starting Materials: 2-chlorophenylacetic acid and the hydroxy-substituted phenyl intermediate.

      Reaction Conditions: Formation of the acyl chloride using thionyl chloride (SOCl2), followed by reaction with the hydroxy-substituted phenyl intermediate in the presence of a base like triethylamine (TEA).

  • Amidation

      Starting Materials: The acylated intermediate and an amine source.

      Reaction Conditions: Amidation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and improved yields.

    Automated Systems: For precise control over reaction parameters and to minimize human error.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the hydroxyl group to a ketone or carboxylic acid.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the carbonyl group to an alcohol.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

      Conditions: Typically carried out in the presence of a radical initiator like benzoyl peroxide.

      Products: Halogenated derivatives of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chlorophenyl and thiophene groups suggests possible applications in developing anti-inflammatory or anticancer agents.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the hydroxy and thiophene groups might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(pyridin-2-yl)phenyl]ethyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(furan-2-yl)phenyl]ethyl}acetamide: Contains a furan ring instead of a thiophene ring.

    2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(benzofuran-2-yl)phenyl]ethyl}acetamide: Features a benzofuran ring.

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide lies in its combination of a chlorophenyl group, a hydroxy-substituted phenyl group, and a thiophene ring. This specific arrangement of functional groups can result in unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c21-17-5-2-1-4-16(17)12-20(24)22-13-18(23)14-7-9-15(10-8-14)19-6-3-11-25-19/h1-11,18,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCQGZLBNYLACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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